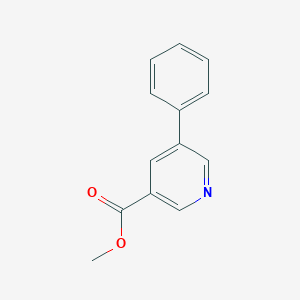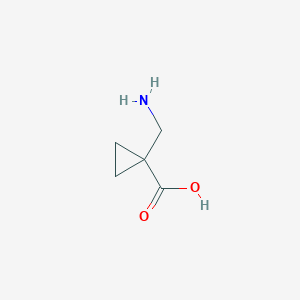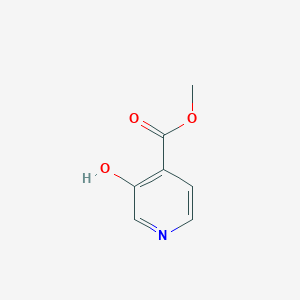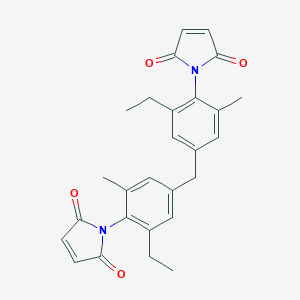
Bis(3-Ethyl-5-methyl-4-maleimidophenyl)methan
Übersicht
Beschreibung
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is a chemical compound with the molecular formula C27H26N2O4. It is known for its applications in various fields due to its unique chemical properties. The compound is characterized by its solid state at room temperature and its white to light yellow powder or crystal appearance .
Wissenschaftliche Forschungsanwendungen
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of high-performance materials.
Biology: The compound is utilized in the study of biological systems, often as a cross-linking agent due to its ability to form stable bonds with biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a component in medical devices.
Industry: It is employed in the manufacture of advanced composites and resins, providing enhanced mechanical strength and thermal stability
Wirkmechanismus
Target of Action
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, also known as 1,1’-(Methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis(1H-pyrrole-2,5-dione), is primarily used as a crosslinking agent . Its primary targets are polymers, particularly poly(phenylene oxide) (PPO), where it forms crosslinks between polymer chains .
Mode of Action
The compound interacts with its targets through a Michael addition reaction . This reaction involves the addition of a nucleophile, in this case, the polymer, to an α,β-unsaturated carbonyl compound, which is the maleimide group in the compound . This reaction results in the formation of a covalent bond, creating a crosslink between polymer chains .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to polymer synthesis and modification . The formation of crosslinks between polymer chains can significantly alter the properties of the polymer, including its mechanical strength, heat resistance, and glass transition temperature .
Pharmacokinetics
The compound is solid at room temperature and has a melting point of 163.0 to 167.0 °C .
Result of Action
The result of the compound’s action is the formation of a novel, uniform, and transparent thermosetting resin of PPO . This resin has low dielectric constant, dielectric loss, and water absorption, as well as high glass transition temperature . These properties make it suitable for various applications, including in the electronics industry .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the Michael addition reaction . Furthermore, the compound’s stability can be affected by exposure to moisture and light . Therefore, it is typically stored in a cool, dry place away from light .
Vorbereitungsmethoden
The synthesis of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane typically involves the reaction of maleimide derivatives with appropriate aromatic compounds. One common method involves dissolving the maleimide derivative in a solvent such as dichloromethane (DCM) and then adding the aromatic compound under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Vergleich Mit ähnlichen Verbindungen
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is unique among similar compounds due to its specific structure and properties. Similar compounds include:
Bis(4-maleimidophenyl)methane: Lacks the ethyl and methyl substitutions, resulting in different reactivity and properties.
Bis(3-ethyl-4-maleimidophenyl)methane: Similar but without the methyl group, affecting its chemical behavior.
Bis(5-methyl-4-maleimidophenyl)methane: Lacks the ethyl group, leading to variations in its applications and effectiveness
These comparisons highlight the unique combination of ethyl and methyl groups in Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, which contribute to its distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethyl-5-methylphenyl]methyl]-2-ethyl-6-methylphenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-5-20-14-18(11-16(3)26(20)28-22(30)7-8-23(28)31)13-19-12-17(4)27(21(6-2)15-19)29-24(32)9-10-25(29)33/h7-12,14-15H,5-6,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSSPVZNXLACMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N3C(=O)C=CC3=O)CC)C)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073027 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-33-1 | |
| Record name | Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105391-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105391331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n,n' (2,2'-diethyl-6;6'-dimethyl-4,4'-methylenediphenylene)bismaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane useful in polymer chemistry?
A1: Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEMM) is a bismaleimide compound. These compounds are valuable in polymer synthesis due to their reactive maleimide groups. Specifically, BEMM can act as a building block for polyaspartimides. [, ] Polyaspartimides are known for their excellent thermal stability and good solubility, making them attractive for various applications. BEMM reacts with diamines via Michael addition, creating the repeating units in the polyaspartimide backbone. [, ]
Q2: How does the structure of the diamine used in conjunction with Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane influence the resulting polyaspartimide?
A2: The choice of diamine significantly impacts the final properties of the polyaspartimide synthesized using Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane. Different diamines contribute to variations in chain flexibility, branching, and intermolecular interactions within the polymer structure. [] These structural variations then translate to differences in the polyaspartimide's solubility, glass transition temperature, thermal stability, and other material properties. Researchers can fine-tune the final polymer properties for specific applications by carefully selecting the appropriate diamine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



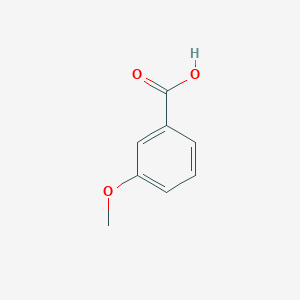
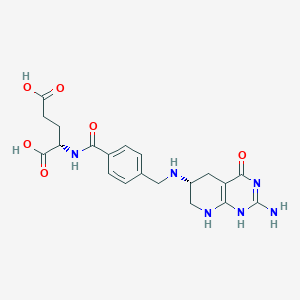
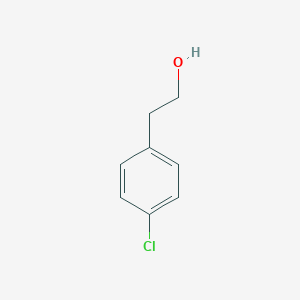
![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
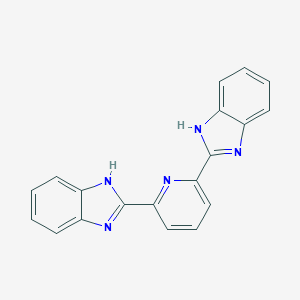

![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)

